Arabinose-1-13C

Stable Isotope Analysis Quality Control Method Validation

Research-grade D-arabinose with 13C site-specifically at the anomeric C-1 position for unambiguous metabolic tracing via NMR and GC-MS. The site-specific label yields cleaner M+1 isotopomer data than uniformly labeled analogs. • 99 atom % 13C isotopic enrichment for high-sensitivity detection • Defined mutarotation equilibrium (~60% α-pyranose) for conformation studies • Ambient shipping; store at -20°C Supplied as a white to off-white solid. Ideal for 13C-MFA, glucose dehydrogenase inhibition assays, and carbohydrate NMR method development.

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
CAS No. 70849-23-9
Cat. No. B117926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArabinose-1-13C
CAS70849-23-9
SynonymsD-[1-13C]Arabinose
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1
InChIKeyPYMYPHUHKUWMLA-PVQXRQKHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-(1-13C)Arabinose for Metabolic Tracing & NMR


D-(1-~13~C)Arabinose (CAS 70849-23-9) is a stable isotope-labeled aldopentose, specifically a form of D-arabinose where the carbon-13 isotope is incorporated at the C-1 (anomeric) position . It is a critical biochemical tool, primarily used as a tracer in metabolic flux analysis, carbohydrate pathway studies, and for detailed structural investigations by nuclear magnetic resonance (NMR) spectroscopy . The compound is supplied as a solid with a defined isotopic enrichment and optical activity .

Irreplaceability of D-(1-13C)Arabinose


In scientific research, D-(1-~13~C)Arabinose is not a generic reagent. Its value is contingent on the precise, site-specific location of the 13C label at the C-1 position. Substituting it with unlabeled D-arabinose, a uniformly labeled analogue like D-Arabinose-13C5, or a differently labeled isotopologue like D-Arabinose-2-13C will fundamentally alter experimental outcomes. Unlabeled material is invisible to 13C NMR tracking, while different labeling patterns produce distinct isotopic signatures in mass spectrometry (MS) and NMR [1]. This specificity is crucial for resolving metabolic pathways and determining structural configurations; using a generic alternative without careful validation introduces significant risk of data misinterpretation and experimental failure .

D-(1-13C)Arabinose vs. Close Analogs


Isotopic Enrichment and Purity

Commercial D-(1-~13~C)Arabinose is routinely specified at 99 atom % 13C isotopic enrichment, ensuring minimal background signal from naturally abundant 12C . This high enrichment is comparable to other high-quality single-site labels, such as L-[1-13C]arabinose (also 99 atom % 13C) [1]. However, its value proposition against D-Arabinose-13C5 lies in its lower molecular weight (M=151.12) and mass shift of M+1 [2]. This simpler mass envelope facilitates easier interpretation of mass spectra in complex biological matrices, where a uniform label (M=155.09, mass shift M+5) might produce overlapping or ambiguous peaks, especially when tracking specific fragments .

Stable Isotope Analysis Quality Control Method Validation

Anomeric Form Quantitation by NMR

Selective 13C-labeling at the C-1 position of D-arabinose dramatically simplifies 1H-decoupled 13C NMR spectra, enabling the direct detection and quantification of six distinct molecular forms in aqueous solution [1]. A comparative study across four aldopentoses (D-arabinose, D-lyxose, D-ribose, D-xylose) quantified these forms, revealing that D-arabinose has a unique distribution: α-furanose (6.5%), β-furanose (2.5%), α-pyranose (60%), and β-pyranose (31%) [1]. This distribution is starkly different from its epimers, particularly D-ribose, which showed a significantly lower hydrate/aldehyde ratio (2.1) compared to D-arabinose (6.3-7.8 range for D-arabinose, lyxose, and xylose) [1].

NMR Spectroscopy Carbohydrate Chemistry Solution Conformation

Glucose Dehydrogenase Inhibition & Tracing

D-Arabinose is a known inhibitor of the enzyme glucose dehydrogenase (GDH) [1]. While D-Arabinose-2-13C is also referenced for this application, D-(1-13C)Arabinose provides a distinct advantage: the C-1 label is positioned to trace the fate of the anomeric carbon . In assays measuring GDH activity, which oxidizes the C-1 aldehyde group, D-(1-13C)Arabinose can serve as a mechanistic probe. Unlike D-Arabinose-13C5, where the 13C label is distributed across all carbons, the single C-1 label allows for unambiguous tracking of this specific carbon's turnover or incorporation into reaction products via 13C NMR or GC-MS, without the confounding signals from other carbon atoms [2].

Enzyme Kinetics Metabolic Engineering Inhibitor Screening

Enantiomer-Specific Tracer Fate

In biological systems, the metabolism of D- and L-arabinose is fundamentally distinct, involving different enzymes and pathways. For instance, while L-arabinose is a common component of plant cell walls and is metabolized via the well-known araBAD operon in bacteria like E. coli [1], D-arabinose is metabolized through different, often less common routes, such as those found in specific bacteria like Mycobacterium smegmatis [2]. Therefore, the procurement of D-(1-13C)Arabinose over the more common L-[1-13C]Arabinose is essential for studies focusing on D-arabinose-specific pathways, such as D-arabinose degradation or its biosynthesis from D-glucose in mycobacteria [2]. Using the incorrect enantiomer would yield no tracer incorporation or misrepresent the metabolic flux, leading to erroneous conclusions.

Enantiomer-Specific Metabolism Chiral Analysis Bacterial Pathways

Key Applications of D-(1-13C)Arabinose


13C-MFA in D-Arabinose Pathways

Utilize D-(1-13C)Arabinose as a tracer in 13C-MFA studies to map the specific metabolic fate of the anomeric carbon in organisms known to metabolize D-arabinose, such as Mycobacterium smegmatis [1]. Its M+1 mass shift provides cleaner isotopomer data in GC-MS analysis compared to uniformly labeled tracers, while the site-specific label enables precise NMR tracking of the C-1 carbon through enzymatic transformations [2].

Anomeric Equilibria Analysis by NMR

Employ D-(1-13C)Arabinose as a model compound for high-sensitivity 13C NMR studies to quantify the distribution of furanose, pyranose, and acyclic forms in solution [3]. Its established percentage distribution of six forms under defined conditions (e.g., 60% α-pyranose, 31% β-pyranose) serves as a valuable benchmark for method development, studying mutarotation kinetics, or investigating solvent effects on carbohydrate conformation [3].

GDH Inhibition Mechanism Studies

Incorporate D-(1-13C)Arabinose into in vitro enzyme assays with glucose dehydrogenase to study the mechanism of inhibition [4]. The 13C label at the anomeric position allows researchers to use 13C NMR to directly observe whether the inhibitor itself undergoes oxidation or other chemical modifications at the C-1 position, providing mechanistic insights not possible with unlabeled D-arabinose .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arabinose-1-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.